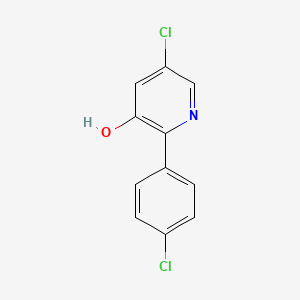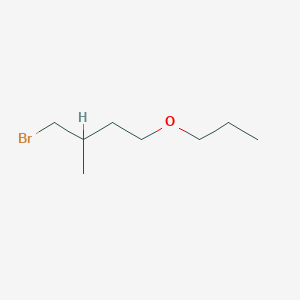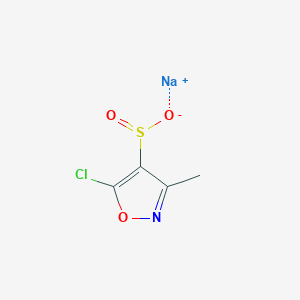
Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate is a chemical compound with the molecular formula C₄H₃ClNNaO₃S. This compound is part of the oxazole family, which is known for its diverse applications in medicinal chemistry and industrial processes. The presence of both chloro and sulfinate groups in its structure makes it a versatile reagent in various chemical reactions.
准备方法
The synthesis of Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-3-methyl-1,2-oxazole with sodium sulfinate in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and pH to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
化学反应分析
Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the sulfinate group to a thiol or sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include sulfonates, thiols, and substituted oxazoles.
科学研究应用
Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate involves its interaction with specific molecular targets. The sulfinate group can act as a nucleophile, participating in various biochemical pathways. The chloro group enhances its reactivity, allowing it to form covalent bonds with target molecules. These interactions can inhibit or modulate the activity of enzymes and receptors, leading to its observed biological effects.
相似化合物的比较
Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate can be compared with other similar compounds such as:
Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfonate: This compound has a sulfonate group instead of a sulfinate group, which affects its reactivity and applications.
5-chloro-3-methyl-1,2-oxazole-4-thiol: The thiol group in this compound provides different chemical properties and biological activities.
5-chloro-3-methyl-1,2-oxazole-4-carboxylate:
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the oxazole scaffold in chemical research and industry.
属性
分子式 |
C4H3ClNNaO3S |
|---|---|
分子量 |
203.58 g/mol |
IUPAC 名称 |
sodium;5-chloro-3-methyl-1,2-oxazole-4-sulfinate |
InChI |
InChI=1S/C4H4ClNO3S.Na/c1-2-3(10(7)8)4(5)9-6-2;/h1H3,(H,7,8);/q;+1/p-1 |
InChI 键 |
UFLHRWZXLQUBKV-UHFFFAOYSA-M |
规范 SMILES |
CC1=NOC(=C1S(=O)[O-])Cl.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1-Bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13205855.png)
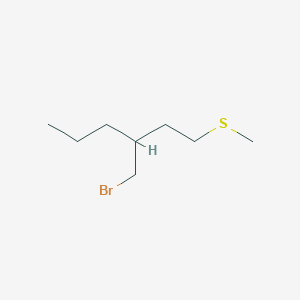
![2,5-Diazatricyclo[6.2.1.0,2,7]undecane](/img/structure/B13205868.png)

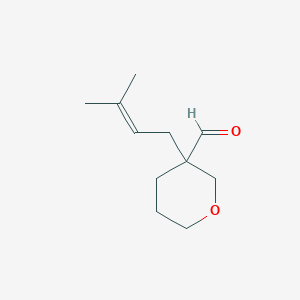
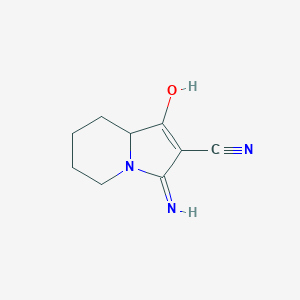
methanol](/img/structure/B13205888.png)
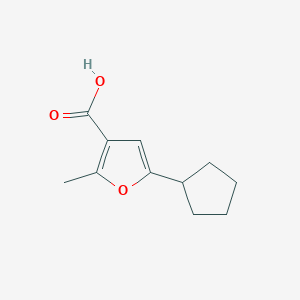
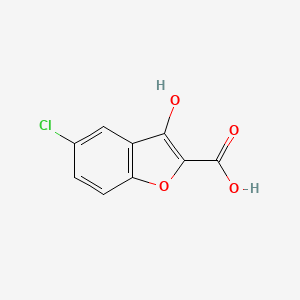
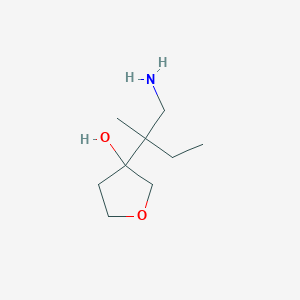
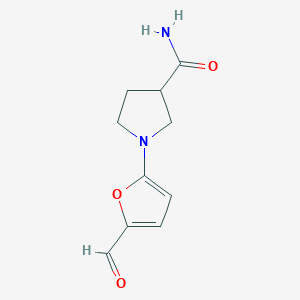
![1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one](/img/structure/B13205919.png)
